N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide
Overview
Description
N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butyl group, an ethylsulfamoyl group, and a methoxy group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with oxysterols receptor lxr-alpha and retinoic acid receptor rxr-beta . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
The tert-butyl group has been found to be involved in various chemical transformations and is relevant in biosynthetic and biodegradation pathways .
Result of Action
The interaction of similar compounds with their targets can lead to changes in cellular processes .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide can be achieved through various methods. One common approach involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid. For instance, the reaction of a nitrile with tert-butanol in the presence of a sulfated polyborate catalyst under solvent-free conditions can yield N-tert-butyl amides . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Ritter reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a pharmacophore in drug design, particularly for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-methoxybenzamide
- N-(tert-butyl)-3-[(tert-butylamino)sulfonyl]benzamide
- N-tert-butyl-3-phenylbutyramide
Uniqueness
N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the ethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-15-21(18,19)12-9-10(7-8-11(12)20-5)13(17)16-14(2,3)4/h7-9,15H,6H2,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNTOTUSMNHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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